

Application Notes and Protocols for hACC2-IN-1 in Cell Culture Experiments

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Compound of Interest

Compound Name: hACC2-IN-1

Cat. No.: B7558617

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Introduction

hACC2-IN-1 is a potent, cell-permeable, dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2). These enzymes play a critical role in the regulation of fatty acid metabolism. ACC1 is the rate-limiting enzyme in de novo lipogenesis (DNL), the process of synthesizing fatty acids. ACC2 is primarily located on the mitochondrial outer membrane, where it regulates fatty acid oxidation (FAO). By inhibiting both isoforms, **hACC2-IN-1** effectively blocks fatty acid synthesis and promotes fatty acid oxidation. This dual-action mechanism makes it a valuable tool for studying the roles of fatty acid metabolism in various physiological and pathological processes, including cancer, metabolic diseases, and viral infections.

These application notes provide detailed protocols for utilizing **hACC2-IN-1** in cell culture experiments to investigate its effects on cell viability, protein expression, and apoptosis.

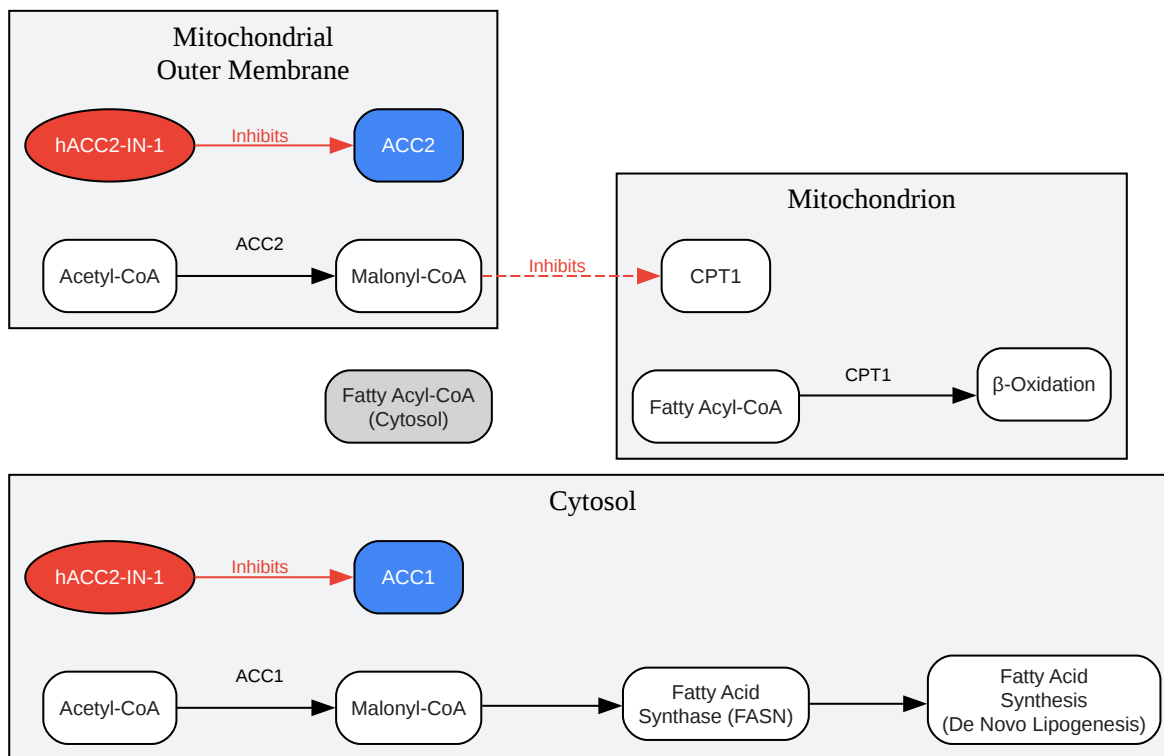
Mechanism of Action

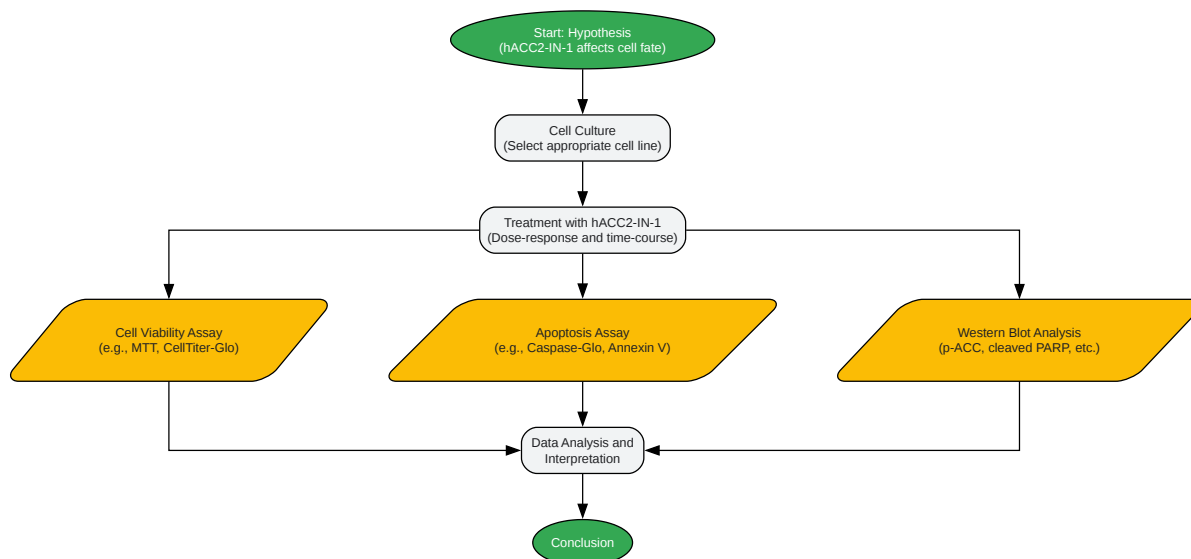
Acetyl-CoA Carboxylase (ACC) catalyzes the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA. Malonyl-CoA is a crucial building block for the synthesis of long-chain fatty acids by fatty acid synthase (FASN). Additionally, malonyl-CoA acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for β -oxidation.

hACC2-IN-1, by inhibiting ACC1 and ACC2, leads to a depletion of cellular malonyl-CoA levels. This has two major consequences:

- **Inhibition of De Novo Lipogenesis:** Reduced malonyl-CoA levels limit the substrate available for FASN, thereby inhibiting the synthesis of new fatty acids.
- **Activation of Fatty Acid Oxidation:** The decrease in malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and subsequent β -oxidation.

This shift in cellular metabolism from anabolic to catabolic pathways can have profound effects on cell fate, including the induction of apoptosis and inhibition of proliferation, particularly in cancer cells that are highly dependent on de novo lipogenesis.





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